1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid
Overview
Description
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.05211239 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivatives Formation
1-Methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid and its derivatives are involved in various chemical synthesis processes. For example, Yıldırım et al. (2005) explored the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, highlighting the role of 1H-pyrazole-3-carboxylic acid in producing these compounds with high yields through reactions with binucleophiles like diamines and amino alcohols (Yıldırım, Kandemirli, & Akçamur, 2005).
Design and Synthesis of Constrained Heterocyclic γ-Amino Acids
Mathieu et al. (2015) discussed the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking secondary structures of proteins, such as helices and β-sheets. The study presented a chemical route to orthogonally protected ATCs, which underscores the potential application of related pyrazole-carboxylic acid derivatives in protein mimicry (Mathieu et al., 2015).
Development of Metal Coordination Polymers
Cheng et al. (2017) investigated the use of isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands to construct metal coordination polymers with Zn(II) and Cd(II) ions. This study highlights the relevance of pyrazole-carboxylic acid derivatives in developing coordination polymers, which have potential applications in materials science and catalysis (Cheng et al., 2017).
Corrosion Inhibition
Herrag et al. (2007) explored the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their study demonstrated that compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid can significantly reduce the corrosion rate, suggesting the potential application of similar pyrazole-carboxylic acid derivatives in corrosion inhibition (Herrag et al., 2007).
Synthesis of Heterocyclic Compounds
Volochnyuk et al. (2010) discussed the synthesis of a library of fused pyridine-4-carboxylic acids, including derivatives like pyrazolo[3,4-b]pyridines. This research is indicative of the broader chemical utility of pyrazole-carboxylic acids in synthesizing diverse heterocyclic compounds, which have numerous applications in medicinal chemistry and material science (Volochnyuk et al., 2010).
Properties
IUPAC Name |
1-methyl-5-(thiophen-2-ylmethylcarbamoyl)pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-14-9(5-8(13-14)11(16)17)10(15)12-6-7-3-2-4-18-7/h2-5H,6H2,1H3,(H,12,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWQBWJWQQLOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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